Tak-960

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Eigenschaften

IUPAC Name |

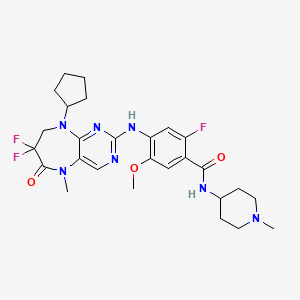

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRSATNRNFYMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34F3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137868-52-0 | |

| Record name | TAK-960 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137868520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-960 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3831VFM1ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TAK-960: A Comprehensive Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-960 is a potent, selective, and orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1][2][3] Overexpressed in a wide array of human cancers, PLK1 represents a key therapeutic target.[1][4] This document provides an in-depth technical overview of the preclinical data supporting this compound's mechanism of action, its anti-proliferative activity across various cancer cell lines, and its efficacy in in vivo models. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for the scientific community.

Introduction to this compound and its Target: PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][5] Its expression is tightly regulated throughout the cell cycle, peaking during the G2 and M phases. Numerous studies have shown that PLK1 is overexpressed in a variety of human cancers, and its elevated levels often correlate with poor prognosis, making it an attractive target for the development of novel anticancer therapies.[1][2][4]

This compound, with the chemical name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][6]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide, is a novel, investigational inhibitor of PLK1.[1][2] Its development was guided by structure-based drug design, resulting in a potent and selective molecule with oral bioavailability.[3]

Core Mechanism of Action: Mitotic Disruption

This compound exerts its anticancer effects by directly inhibiting the kinase activity of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a cascade of events that culminate in cancer cell death.

The primary consequences of PLK1 inhibition by this compound include:

-

G2/M Cell Cycle Arrest: Treatment with this compound leads to a significant accumulation of cells in the G2 and M phases of the cell cycle.[1][5][6] This arrest prevents cancer cells from completing cell division.

-

Aberrant Mitotic Spindle Formation: PLK1 is essential for the proper formation of the bipolar mitotic spindle. Inhibition by this compound results in the formation of abnormal mitotic spindles, often characterized by a "polo" mitosis morphology with monopolar or disorganized spindles.[1][2][6]

-

Induction of Apoptosis: The sustained mitotic arrest and cellular disarray triggered by this compound ultimately lead to the activation of the apoptotic cell death pathway in cancer cells.[1]

A key pharmacodynamic biomarker of this compound activity is the increased phosphorylation of histone H3 (pHH3), a marker of mitotic arrest.[1][2][7] This increase in pHH3 has been observed both in vitro and in vivo following this compound administration.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for evaluating its effects.

Caption: this compound inhibits PLK1, disrupting mitosis and inducing apoptosis.

Caption: Workflow for preclinical evaluation of this compound.

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nmol/L) |

| PLK1 | 0.8[6] |

| PLK2 | 16.9[6] |

| PLK3 | 50.2[6] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Mean EC50 (nmol/L) | TP53 Status | KRAS Status |

| HT-29 | Colorectal | 14.8[1] | Mutant | Wild-Type |

| HCT116 | Colorectal | 8.4[1] | Wild-Type | Mutant |

| SW620 | Colorectal | 16.4[1] | Mutant | Mutant |

| A549 | Lung | 19.3[1] | Wild-Type | Mutant |

| NCI-H460 | Lung | 15.6[1] | Wild-Type | Mutant |

| PC-3 | Prostate | 18.5[1] | Mutant | Wild-Type |

| DU145 | Prostate | 12.3[1] | Mutant | Wild-Type |

| MDA-MB-231 | Breast | 10.9[1] | Mutant | Mutant |

| BT-549 | Breast | 11.2[1] | Mutant | Wild-Type |

| PANC-1 | Pancreatic | 20.3[1] | Mutant | Mutant |

| MIA PaCa-2 | Pancreatic | 16.1[1] | Mutant | Mutant |

| K562 | Leukemia | 24.3[1] | Wild-Type | Wild-Type |

| HL-60 | Leukemia | 13.9[1] | Mutant | Not Available |

| K562ADR | Leukemia (Adriamycin-resistant) | 46.9[1] | Wild-Type | Wild-Type |

| MRC5 | Normal Lung Fibroblast (proliferating) | >500[1] | Wild-Type | Not Available |

| MRC5 | Normal Lung Fibroblast (quiescent) | >1000[1] | Wild-Type | Not Available |

Data compiled from Hikichi et al., 2012.[1]

Note: The efficacy of this compound appears to be independent of TP53 and KRAS mutation status.[1][2][7] Furthermore, this compound retains its activity in cell lines that overexpress the multidrug-resistance protein 1 (MDR1), such as K562ADR.[1][2][7]

Detailed Experimental Protocols

The following methodologies are based on the key preclinical studies of this compound.[1]

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK1, PLK2, and PLK3.

-

Methodology: A panel of 288 kinases was screened for inhibition by 1 µmol/L this compound using HotSpot technology (Reaction Biology Corporation). For selected kinases (PLK1, PLK2, PLK3), IC50 values were determined by measuring the remaining kinase activity after incubation with serial dilutions of this compound. The assay typically involves a biotinylated peptide substrate and measures the incorporation of radiolabeled phosphate from [γ-33P]ATP.

Cell Proliferation Assay

-

Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of cell proliferation.

-

Methodology:

-

Cancer cells were seeded into 96-well plates at a density of 3,000 to 30,000 cells per well in their appropriate growth medium supplemented with 10% fetal calf serum.

-

After 24 hours of incubation to allow for cell attachment, the cells were treated with serial dilutions of this compound (typically ranging from 2 to 1,000 nmol/L).

-

The plates were incubated for an additional 72 hours.

-

The number of viable cells was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

EC50 values were calculated using GraphPad Prism software.

-

Cell Cycle Analysis

-

Objective: To analyze the effect of this compound on cell cycle distribution.

-

Methodology:

-

HT-29 colorectal cancer cells were seeded in 12-well plates and cultured overnight.

-

Cells were incubated for 48 hours with various concentrations of this compound.

-

Cells were harvested by trypsinization and fixed in 70% ethanol at 4°C.

-

After fixation, cells were treated with RNase to remove RNA.

-

Cells were then stained with propidium iodide (PI), a fluorescent intercalating agent that binds to DNA.

-

DNA content was measured using a FACSCalibur System (BD Biosciences). The distribution of cells in G1, S, and G2/M phases was determined by analyzing the PI fluorescence intensity.

-

Immunocytochemistry for Mitotic Morphology

-

Objective: To visualize the effect of this compound on mitotic spindle formation.

-

Methodology:

-

HT-29 cells were treated with serial dilutions of this compound for 24 hours.

-

Cells were fixed with 4% paraformaldehyde for 10 minutes.

-

Cell membranes were permeabilized with 0.5% Triton X-100 for 5 minutes.

-

Non-specific binding was blocked with StartingBlock TBS-T (Thermo Scientific) for 30 minutes.

-

Cells were incubated with primary antibodies against α-tubulin (for spindle microtubules) and γ-tubulin (for centrosomes) (Abcam) for 2 hours.

-

Alexa Fluorophore-conjugated secondary antibodies (Invitrogen) were used for detection.

-

Nuclei were counterstained with 4′,6-diamidino-2-phenylindole (DAPI).

-

Cells were visualized using fluorescence microscopy to assess mitotic spindle morphology.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells (e.g., HT-29 colorectal cancer cells) were subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).

-

When tumors reached a predetermined size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally, once daily, at specified doses (e.g., 10 mg/kg).[6]

-

Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, or at specified time points, tumors could be excised for pharmacodynamic analysis, such as measuring pHH3 levels by ELISA or immunoblotting.

-

Conclusion

This compound is a selective and potent PLK1 inhibitor that has demonstrated significant preclinical antitumor activity across a broad range of cancer models.[2] Its mechanism of action is centered on the disruption of mitosis, leading to G2/M arrest and apoptosis in proliferating cancer cells while largely sparing non-dividing normal cells.[1][7] The robust preclinical data, including its efficacy in models resistant to standard chemotherapies, underscore the therapeutic potential of targeting PLK1 with this compound. While a Phase I clinical trial in patients with advanced solid malignancies was initiated, it was terminated early due to a lack of efficacy, and further development has been halted.[8][9] Nevertheless, the comprehensive preclinical evaluation of this compound provides a valuable case study and a rich dataset for understanding the biological consequences of PLK1 inhibition in cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

TAK-960: A Selective PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is involved in several key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3][4] Notably, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis, making it an attractive target for the development of novel anticancer therapies.[1][3] TAK-960 is a potent and selective, orally bioavailable small-molecule inhibitor of PLK1.[2][5] This technical guide provides a comprehensive overview of the preclinical and early clinical development of this compound, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Chemical Properties

The chemical structure of this compound is 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][2][3]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide.[2][5]

Mechanism of Action

This compound is an ATP-competitive inhibitor of PLK1, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[6] Inhibition of PLK1 by this compound disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[1][7] This mitotic arrest is characterized by the formation of aberrant "polo" monopolar spindles and ultimately induces apoptosis in cancer cells.[1][5] A key pharmacodynamic biomarker of this compound activity is the increased phosphorylation of histone H3 (pHH3), a downstream marker of mitotic arrest.[1][5]

Data Presentation

Kinase Inhibitory Activity

This compound demonstrates high selectivity for PLK1 over other kinases, including other members of the Polo-like kinase family.

| Kinase | IC50 (nmol/L) |

| PLK1 | 0.8 |

| PLK2 | 16.9 |

| PLK3 | 50.2 |

Table 1: In vitro kinase inhibitory activity of this compound. Data sourced from MedchemExpress.

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal effective concentration (EC50) values for cell viability after 72 hours of treatment are summarized below.

| Cell Line | Cancer Type | EC50 (nmol/L) |

| HT-29 | Colorectal Cancer | 8.4 |

| HCT116 | Colorectal Cancer | 9.2 |

| A549 | Lung Cancer | 12.1 |

| PC-3 | Prostate Cancer | 15.4 |

| BT474 | Breast Cancer | 13.2 |

| A2780 | Ovarian Cancer | 10.5 |

| MV4-11 | Leukemia | 9.8 |

| K562ADR | Leukemia (Adriamycin-resistant) | 18.2 |

| NCI-H1299 | Lung Cancer | 21.3 |

| NCI-H1975 | Lung Cancer | 19.5 |

Table 2: In vitro anti-proliferative activity of this compound in various human cancer cell lines. Data compiled from multiple sources.[1][2]

Importantly, the anti-proliferative activity of this compound appears to be independent of the mutation status of TP53 or KRAS, and is effective in cell lines with multidrug resistance protein 1 (MDR1) expression.[1] In contrast, non-dividing normal cells are significantly less sensitive to this compound, with EC50 values greater than 1,000 nmol/L.[1]

In Vivo Antitumor Efficacy

Oral administration of this compound has demonstrated significant single-agent antitumor activity in various human cancer xenograft models in mice.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition |

| HCT116 | Colorectal Cancer | 10 mg/kg, once daily for 14 days | Significant |

| PC-3 | Prostate Cancer | 10 mg/kg, once daily for 14 days | Significant |

| BT474 | Breast Cancer | 10 mg/kg, once daily for 14 days | Significant |

| A549 | Lung Cancer | 10 mg/kg, once daily for 14 days | Significant |

| A2780 | Ovarian Cancer | 10 mg/kg, once daily for 14 days | Significant |

| MV4-11 (disseminated) | Leukemia | 7.5 mg/kg, once daily for 9 days | Increased survival |

Table 3: In vivo antitumor efficacy of this compound in human cancer xenograft models. Data sourced from multiple publications.[2]

In colorectal cancer patient-derived xenograft (PDX) models, 6 out of 18 models were considered responsive to this compound treatment (10 mg/kg, once daily), with a tumor growth inhibition index (TGII) of less than 20.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases can be determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the ATP-dependent phosphorylation of a biotinylated substrate peptide. The specific substrate for PLK1 is a peptide corresponding to residues 2470-2488 of the mTOR protein. The assay is typically performed with varying concentrations of this compound to determine the IC50 value.

Cell Viability Assay

The anti-proliferative effects of this compound on cancer cell lines are commonly assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Seed cells in 96-well plates at a density of 3,000 to 30,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 2-1,000 nmol/L) for 72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. Calculate EC50 values by fitting the data to a four-parameter logistic curve.

Cell Cycle Analysis

The effect of this compound on cell cycle distribution can be analyzed by flow cytometry.

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol at 4°C.

-

Staining: Treat the cells with RNase and stain the cellular DNA with propidium iodide.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in vivo is evaluated using xenograft models in immunocompromised mice.

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of athymic nude or SCID mice.

-

Tumor Growth: Allow the tumors to reach a predetermined size (e.g., 100-200 mm³).

-

Treatment Administration: Randomize the mice into treatment and vehicle control groups. Administer this compound orally at the desired dose and schedule.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

-

Endpoint: Continue the study until the tumors in the control group reach a specified size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis.

Mandatory Visualizations

Caption: PLK1 Signaling Pathway and the Mechanism of Action of this compound.

Caption: Experimental Workflow for In Vivo Efficacy Studies of this compound.

Clinical Development

This compound entered a Phase 1 clinical trial (NCT01179399) to evaluate its safety, tolerability, pharmacokinetics, and preliminary antitumor activity in patients with advanced nonhematologic malignancies.[2] The study was a multicenter, open-label, dose-escalation trial.[1] However, the trial was terminated early due to a lack of efficacy, and further clinical development of this compound was halted.[3][7]

Conclusion

This compound is a highly potent and selective inhibitor of PLK1 that has demonstrated significant preclinical antitumor activity across a broad range of cancer models. Its mechanism of action, centered on the disruption of mitosis and induction of apoptosis, is well-characterized. While the clinical development of this compound was discontinued, the extensive preclinical data and the knowledge gained from its investigation continue to be valuable for the broader field of PLK1-targeted cancer therapy. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers and drug development professionals working on mitotic inhibitors and related pathways.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Discovery of this compound: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to TAK-960: A Selective PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-960 is a potent and orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2][3] Overexpressed in a wide range of human cancers, PLK1 is a validated target for anticancer therapy.[1][2] this compound demonstrates high selectivity for PLK1 and has shown significant preclinical antitumor activity across various cancer cell lines and in vivo models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological profile of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-[[9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][4][5]diazepin-2-yl]amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide, is a complex heterocyclic molecule.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[[9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][4][5]diazepin-2-yl]amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide |

| Molecular Formula | C₂₇H₃₄F₃N₇O₃ |

| Molecular Weight | 561.60 g/mol |

| CAS Number | 1137868-52-0 |

| SMILES String | O=C(NC1CCN(C)CC1)C2=CC(OC)=C(NC3=NC=C(N4C)C(N(C5CCCC5)CC(F)(F)C4=O)=N3)C=C2F |

| Appearance | White to light yellow solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound is a highly selective and potent ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][6] PLK1 is a master regulator of multiple stages of mitosis, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[7] By binding to the ATP-binding pocket of PLK1, this compound inhibits its kinase activity, leading to a cascade of downstream effects that ultimately disrupt cell division.[8]

The primary consequences of PLK1 inhibition by this compound include:

-

G2/M Cell Cycle Arrest: Treated cells are unable to progress through the G2/M checkpoint and enter mitosis properly.[1][2]

-

Formation of Aberrant Mitotic Spindles: Inhibition of PLK1 disrupts the formation of the bipolar spindle, leading to abnormal "polo" mitosis morphology.[1][2]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[4]

A key pharmacodynamic biomarker of this compound activity is the increased phosphorylation of Histone H3 at serine 10 (pHH3), which is indicative of mitotic arrest.[1][2]

Pharmacological Properties

In Vitro Activity

This compound exhibits potent inhibitory activity against PLK1 and, to a lesser extent, other PLK family members. It has demonstrated broad antiproliferative activity across a panel of human cancer cell lines.

Table 1: In Vitro Inhibitory and Antiproliferative Activity of this compound

| Target/Cell Line | Assay Type | Value (nM) | Reference(s) |

| PLK1 | Kinase Assay (IC₅₀) | 0.8 | [2][5] |

| PLK2 | Kinase Assay (IC₅₀) | 16.9 | [2][5] |

| PLK3 | Kinase Assay (IC₅₀) | 50.2 | [2][5] |

| FAK/PTK2 | Kinase Assay (IC₅₀) | 19.6 | [5] |

| MLCK/MYLK | Kinase Assay (IC₅₀) | 25.6 | [5] |

| FES/FPS | Kinase Assay (IC₅₀) | 58.2 | [5] |

| HT-29 | Cell Viability (EC₅₀) | 8.4 - 46.9 (mean range across multiple lines) | [1][2] |

In Vivo Activity and Pharmacokinetics

Oral administration of this compound has demonstrated significant antitumor efficacy in various preclinical xenograft models, including those resistant to other chemotherapeutic agents.[1][2]

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. The table below summarizes key pharmacokinetic parameters observed in mice.

Table 2: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference(s) |

| 5 | ~200 | ~4 | ~1500 | [9] |

| 10 | ~400 | ~4 | ~3000 | [9] |

| 30 | ~1200 | ~4 | ~9000 | [9] |

Signaling Pathways

The primary signaling pathway affected by this compound is the PLK1-mediated cell cycle regulation pathway. Inhibition of PLK1 disrupts the phosphorylation of numerous downstream substrates that are critical for mitotic progression.

Caption: PLK1 signaling and this compound inhibition.

Experimental Protocols

TR-FRET Kinase Assay for PLK1 Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against PLK1.

Materials:

-

Recombinant human PLK1 enzyme

-

TR-FRET kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

LanthaScreen™ Tb-anti-pSubstrate antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., GFP or Alexa Fluor)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound compound dilutions

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 2 µL of this compound dilution.

-

Add 4 µL of a solution containing PLK1 enzyme and the TR-FRET substrate in assay buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final concentrations should be optimized, but a starting point could be 5 nM PLK1, 200 nM substrate, and 10 µM ATP.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of a solution containing EDTA and the Tb-anti-pSubstrate antibody and streptavidin-acceptor in TR-FRET dilution buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the emission ratio and plot against the concentration of this compound to determine the IC₅₀ value.

Caption: TR-FRET kinase assay workflow.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the antiproliferative effects of this compound on cancer cell lines.[9][10][11][12][13][14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound compound dilutions

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the EC₅₀ value.

Caption: CellTiter-Glo® viability assay workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[15][16][17][18][19]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Cell cycle analysis workflow.

Conclusion

This compound is a promising, highly selective, and orally bioavailable PLK1 inhibitor with demonstrated preclinical antitumor activity. Its well-defined mechanism of action, leading to mitotic arrest and apoptosis in cancer cells, makes it an attractive candidate for further development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound, offering detailed information on its properties and standardized protocols for its evaluation. The provided data and methodologies will facilitate ongoing research into the therapeutic potential of PLK1 inhibition in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the polo-like kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]

- 11. OUH - Protocols [ous-research.no]

- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promega.com [promega.com]

- 14. ch.promega.com [ch.promega.com]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. Flow Cytometry Protocol [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to TAK-960-Induced G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-960 is a potent and selective, orally bioavailable small molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1] this compound exhibits broad-spectrum antitumor activity by inducing cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce G2/M arrest, and offers detailed experimental protocols for its investigation.

Data Presentation: In Vitro Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values demonstrate its potent activity in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |

| HCT116 | Colorectal Carcinoma | 1 - >750 | - | [3] |

| WiDr | Colorectal Adenocarcinoma | 1 - >750 | - | [3] |

| DLD1 | Colorectal Adenocarcinoma | 1 - >750 | - | [3] |

| HT-29 | Colorectal Adenocarcinoma | - | 8.4 - 46.9 | [1] |

| HeLa | Cervical Cancer | - | 8.4 - 46.9 | |

| A549 | Lung Carcinoma | - | 8.4 - 46.9 | |

| K562 | Chronic Myelogenous Leukemia | - | 8.4 - 46.9 | [1] |

| NCI-H460 | Large Cell Lung Cancer | - | 8.4 - 46.9 | |

| MIA PaCa-2 | Pancreatic Cancer | - | 8.4 - 46.9 | |

| PC-3 | Prostate Cancer | - | 8.4 - 46.9 |

Table 1: Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines. The IC50 and EC50 values highlight the potent in vitro efficacy of this compound across multiple cancer types.[1][3]

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a hallmark of PLK1 inhibition.

| Cell Line | Concentration of this compound | Treatment Duration (hours) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |

| HCT116 | 0.1 µM | 24 | ~15% | Increased | [3] |

| HCT116 | 1 µM | 24 | ~15% | Increased | [3] |

| WiDr | 0.1 µM | 24 | ~20% | Increased | [3] |

| WiDr | 1 µM | 24 | ~20% | Increased | [3] |

| DLD1 | 0.1 µM | 24 | ~20% | Increased | [3] |

| DLD1 | 1 µM | 24 | ~20% | Increased | [3] |

| HeLa | 8 nM | 24 | Not specified | Increased |

Table 2: Induction of G2/M Cell Cycle Arrest by this compound. This table summarizes the quantitative effect of this compound on cell cycle distribution in different cancer cell lines.[3]

Signaling Pathway of this compound-Induced G2/M Arrest

This compound exerts its effect by directly inhibiting the ATP-binding site of PLK1.[3] PLK1 is a master regulator of the G2/M transition. Its activation is initiated by Aurora A kinase, in conjunction with its co-factor Bora. Activated PLK1 then phosphorylates and activates the phosphatase Cdc25C. Cdc25C, in turn, removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), leading to the activation of the Cdk1/Cyclin B1 complex, which is the master switch for mitotic entry. PLK1 also phosphorylates and inactivates Wee1 and Myt1, kinases that add inhibitory phosphates to Cdk1. By inhibiting PLK1, this compound disrupts this entire cascade, preventing the activation of the Cdk1/Cyclin B1 complex and thereby arresting the cell cycle at the G2/M checkpoint.

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Culture human cancer cell lines (e.g., HCT116, HeLa) in appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is for the analysis of cell cycle distribution using propidium iodide (PI) staining.

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for the desired time periods (e.g., 24, 48 hours).

-

Cell Harvest: Harvest cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and fix the cells by resuspending in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for the detection of key proteins involved in the G2/M transition.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Rabbit anti-PLK1 (1:1000)

-

Rabbit anti-phospho-PLK1 (Thr210) (1:1000)

-

Mouse anti-Cyclin B1 (1:1000)

-

Rabbit anti-Cdc2 (p34) (1:1000)

-

Rabbit anti-phospho-Cdc2 (Tyr15) (1:1000)

-

Rabbit anti-Cdc25C (1:1000)

-

Mouse anti-β-actin (1:5000) or GAPDH (1:5000) as a loading control.

-

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a potent PLK1 inhibitor that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. This is achieved through the disruption of the PLK1-mediated signaling cascade that governs mitotic entry. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and other PLK1 inhibitors. A thorough understanding of its mechanism of action is crucial for the continued development and clinical application of this promising class of anticancer agents.

References

Preclinical Profile of TAK-960: A Potent and Selective PLK1 Inhibitor in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical studies of TAK-960, a novel, orally bioavailable, and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1, a serine/threonine kinase, is a critical regulator of mitotic progression and is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target. This document summarizes the mechanism of action, in vitro and in vivo efficacy, and key experimental protocols from preclinical investigations of this compound, presenting a robust data package for researchers in the field of oncology drug development.

Introduction

Polo-like kinase 1 (PLK1) plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][3] Its overexpression in various tumor types often correlates with poor prognosis.[1][2][3] this compound is a potent and selective ATP-competitive inhibitor of PLK1 that has demonstrated broad-spectrum antitumor activity in preclinical models.[3][4][5] This guide will delve into the key preclinical findings that highlight the therapeutic potential of this compound.

Mechanism of Action

This compound selectively inhibits the kinase activity of PLK1, leading to a cascade of events that disrupt mitotic progression.[6] The primary mechanism involves the induction of G2/M cell-cycle arrest, where cells are unable to properly enter and complete mitosis.[1][6][7] This arrest is characterized by the accumulation of cells with aberrant mitotic spindles and condensed chromosomes.[1][8] Ultimately, this prolonged mitotic arrest triggers apoptosis in cancer cells.[6][9] A key pharmacodynamic biomarker of this compound activity is the increased phosphorylation of histone H3 (pHH3), a substrate of Aurora B kinase, which accumulates in cells arrested in mitosis.[1][7]

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines.

Kinase Selectivity

This compound is a highly selective inhibitor of PLK1. In a panel of 288 protein kinases, this compound demonstrated significant inhibition primarily against PLK family members.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nmol/L) |

| PLK1 | 0.8 |

| PLK2 | 16.9 |

| PLK3 | 50.2 |

| Data sourced from in vitro kinase assays.[10] |

Anti-proliferative Activity

The anti-proliferative effects of this compound have been evaluated in numerous cancer cell lines, demonstrating broad efficacy.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Tumor Type | EC50 (nmol/L) |

| HT-29 | Colorectal Cancer | 8.4 |

| HCT116 | Colorectal Cancer | 11.2 |

| SW620 | Colorectal Cancer | 12.1 |

| A549 | Lung Cancer | 15.6 |

| NCI-H460 | Lung Cancer | 13.5 |

| PC-3 | Prostate Cancer | 20.1 |

| DU145 | Prostate Cancer | 22.4 |

| K562 | Leukemia | 9.8 |

| K562ADR | Leukemia (Adriamycin-resistant) | 10.5 |

| A2780 | Ovarian Cancer | 14.7 |

| MRC5 | Normal Lung Fibroblast | >1,000 |

| EC50 values were determined after 72 hours of continuous exposure.[1][7] |

Notably, the potency of this compound was not significantly correlated with the mutation status of TP53 or KRAS, nor with the expression of the multidrug resistance protein 1 (MDR1).[1][7] This suggests that this compound may be effective in tumors with these common genetic alterations and resistance mechanisms.

In Vivo Efficacy

The antitumor activity of orally administered this compound has been demonstrated in various human tumor xenograft models in mice.

Colorectal Cancer Xenograft Models

In the HT-29 colorectal cancer xenograft model, daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[1][7]

Table 3: Antitumor Efficacy of this compound in HT-29 Colorectal Cancer Xenografts

| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Once Daily | 0 |

| This compound | 10 | Once Daily | Significant Inhibition |

| Specific percentage of tumor growth inhibition varies across studies but consistently shows significant efficacy at this dose.[1][7][11] |

Patient-Derived Xenograft (PDX) Models

This compound has also shown efficacy in patient-derived xenograft models of colorectal cancer. In a study of 18 CRC PDX models, 6 models were classified as responsive to single-agent this compound therapy.[4][5][11]

Experimental Protocols

Cell Proliferation Assay

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from 2 to 1,000 nmol/L) for 72 hours.[7]

-

Viability Assessment: Cell viability is determined using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Data Analysis: Luminescence is measured using a microplate reader. The half-maximal effective concentration (EC50) is calculated from the dose-response curves.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified.[7]

Western Blotting for MDR1 Expression

-

Protein Extraction: Total protein is extracted from cell lysates.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against MDR1, followed by an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

In Vivo Xenograft Studies

-

Tumor Implantation: Human tumor cells (e.g., HT-29) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally once daily at specified doses. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Efficacy Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumor growth inhibition is calculated.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent. Its potent and selective inhibition of PLK1 translates to broad-spectrum anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. The consistent induction of G2/M arrest and apoptosis underscores its defined mechanism of action. Furthermore, its activity in models with diverse genetic backgrounds, including those with TP53 and KRAS mutations and MDR1 expression, suggests a potential for broad clinical utility. These preclinical findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced cancers.[1][2][7]

References

- 1. This compound, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of the polo-like kinase inhibitor, this compound, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Impact of TAK-960 on Tumor Cell Proliferation: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the effects of TAK-960, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, on tumor cell proliferation. It consolidates key preclinical data, details the underlying molecular mechanisms, and provides standardized protocols for relevant in vitro assays. Through a combination of quantitative data summaries, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this guide serves as a resource for researchers in oncology and drug development.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[1] this compound is an orally bioavailable, ATP-competitive inhibitor of PLK1 with high selectivity and potent antitumor activity demonstrated in numerous preclinical models.[1][2] This whitepaper will delve into the specifics of this compound's mechanism of action and its quantifiable effects on cancer cell proliferation.

Mechanism of Action: PLK1 Inhibition

This compound exerts its anti-proliferative effects by selectively inhibiting the kinase activity of PLK1.[2] This inhibition disrupts the normal progression of mitosis, leading to a cascade of events that ultimately suppress tumor cell growth.

Disruption of Mitotic Progression

The primary consequence of PLK1 inhibition by this compound is the induction of mitotic arrest, specifically at the G2/M phase of the cell cycle.[2][3] By inhibiting PLK1, this compound prevents the proper formation of the mitotic spindle, leading to the accumulation of cells with aberrant mitotic figures.[4] This disruption activates the spindle assembly checkpoint, halting the cell cycle to prevent chromosomal missegregation.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, in many cancer cell lines.[2] The sustained cell cycle arrest leads to the activation of apoptotic signaling pathways, resulting in the systematic dismantling of the cell.

Signaling Pathway of this compound Action

Caption: Signaling pathway illustrating this compound's inhibition of PLK1, leading to mitotic arrest and apoptosis.

Quantitative Effects on Tumor Cell Proliferation

The anti-proliferative activity of this compound has been evaluated across a broad range of human cancer cell lines. The potency of this compound is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Mean EC50 (nmol/L) | Reference |

| HT-29 | Colorectal Cancer | 8.4 | [1] |

| HCT116 | Colorectal Cancer | 11 | [5] |

| DLD-1 | Colorectal Cancer | 14 | [5] |

| K562 | Leukemia | 12.1 | [1] |

| A549 | Lung Cancer | 21.9 | [1] |

| NCI-H460 | Lung Cancer | 18.2 | [1] |

| PC-3 | Prostate Cancer | 15.3 | [1] |

| BT-474 | Breast Cancer | 13.8 | [1] |

| MDA-MB-231 | Breast Cancer | 23.4 | [1] |

| A2780 | Ovarian Cancer | 10.7 | [1] |

| PANC-1 | Pancreatic Cancer | 46.9 | [1] |

Note: EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nmol/L) | Reference |

| PLK1 | 0.8 | [4] |

| PLK2 | 16.9 | [4] |

| PLK3 | 50.2 | [4] |

Note: IC50 values represent the concentration of this compound required to inhibit the activity of the specified kinase by 50%.

Experimental Protocols

The following sections detail the standardized methodologies for key assays used to evaluate the effects of this compound on tumor cell proliferation.

Cell Viability and Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (in a suitable solvent, e.g., DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include vehicle-only controls.

-

Incubate the plate for 72 hours (or the desired time point) at 37°C.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 values by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for the CellTiter-Glo cell viability assay.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Gate the cell population to exclude doublets and debris.

-

Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Western Blot Analysis for Apoptotic Markers

This technique is used to detect and quantify proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in protein lysis buffer and quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative expression of apoptotic markers.

Conclusion

This compound is a potent and selective PLK1 inhibitor that effectively suppresses the proliferation of a wide array of cancer cell lines. Its mechanism of action, centered on the induction of mitotic arrest and subsequent apoptosis, is well-supported by preclinical data. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further research into the therapeutic potential of this compound and other PLK1 inhibitors in oncology. The provided methodologies offer standardized approaches for the consistent and reliable evaluation of anti-proliferative agents in a laboratory setting.

References

- 1. This compound, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Antitumor activity of the polo-like kinase inhibitor, this compound, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

The Role of TAK-960 in Inhibiting Polo-like Kinase 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a validated target in oncology. Its overexpression in various cancers is often correlated with poor prognosis, making it an attractive molecule for therapeutic intervention. TAK-960 is a potent and selective, orally bioavailable small-molecule inhibitor of PLK1. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action and anti-tumor activity of this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction: Polo-like Kinase 1 (PLK1) in Oncology

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of the cell cycle, particularly during mitosis.[1][2] Its functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] The deregulation and overexpression of PLK1 are common in a wide range of human cancers and are often associated with aneuploidy, tumorigenesis, and unfavorable patient outcomes.[1][2] These characteristics establish PLK1 as a promising target for the development of novel anticancer therapies.

This compound: A Selective PLK1 Inhibitor

This compound is an investigational, orally available small molecule that acts as a potent and selective inhibitor of PLK1.[3] Its chemical structure is 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide.[3] By targeting the ATP-binding pocket of PLK1, this compound effectively abrogates its kinase activity, leading to mitotic arrest and subsequent apoptosis in cancer cells.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the induction of mitotic arrest.[5] By inhibiting PLK1, this compound disrupts the normal progression of mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[3] This cell cycle arrest is characterized by aberrant mitotic spindles and ultimately triggers the apoptotic cascade in tumor cells.[6] A key pharmacodynamic biomarker of this compound activity is the increased phosphorylation of histone H3 (pHH3), a downstream marker of mitotic arrest.[3]

Quantitative Preclinical Data

The preclinical activity of this compound has been extensively evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nmol/L) |

| PLK1 | 0.8 |

| PLK2 | 16.9 |

| PLK3 | 50.2 |

Data sourced from MedChemExpress.[6]

Table 2: In Vitro Cellular Proliferation (EC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nmol/L) |

| HT-29 | Colorectal | 8.4 - 9.8 |

| HCT-116 | Colorectal | 8.4 |

| K562 | Leukemia | 11.5 |

| K562ADR | Adriamycin-resistant Leukemia | 11.2 |

| A549 | Lung | 15.6 |

| NCI-H460 | Lung | 15.8 |

| PC-3 | Prostate | 12.3 |

| DU145 | Prostate | 17.5 |

| MDA-MB-231 | Breast | 20.3 |

| MCF7 | Breast | 22.1 |

| OVCAR-3 | Ovarian | 14.7 |

| A2780 | Ovarian | 13.9 |

| PANC-1 | Pancreatic | 25.6 |

| MIA PaCa-2 | Pancreatic | 28.9 |

| U-87 MG | Glioblastoma | 31.2 |

| SF-295 | Glioblastoma | 29.8 |

| A431 | Skin | 19.5 |

| RPMI-8226 | Multiple Myeloma | 10.7 |

EC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after 72 hours of treatment. Data compiled from multiple preclinical studies.[3][5]

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| HT-29 | Colorectal | 10 mg/kg, oral, once daily | Significant inhibition |

| K562ADR | Adriamycin-resistant Leukemia | 10 mg/kg, oral, once daily | Significant inhibition |

| Disseminated Leukemia Model | Leukemia | 10 mg/kg, oral, once daily | Significant increase in survival |

Data sourced from preclinical studies demonstrating the in vivo efficacy of this compound.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well opaque-walled microplates

-

This compound compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 values by plotting the luminescence signal against the log of the drug concentration and fitting the data to a four-parameter logistic curve.[7][8]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.[4][9]

Western Blot Analysis for Phospho-Histone H3 (pHH3)

This method is used to detect the levels of phosphorylated histone H3, a marker of mitotic arrest.

Materials:

-

Cancer cell lysates (treated and untreated with this compound)

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology, #9701, used at 1:1000 dilution)[10]

-

Primary antibody: Mouse anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pHH3 antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.[10]

Immunofluorescence for α-tubulin and γ-tubulin

This technique is used to visualize the microtubule network and centrosomes to assess mitotic spindle morphology.

Materials:

-

Cells grown on coverslips

-

This compound compound

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: Mouse anti-α-tubulin and Rabbit anti-γ-tubulin

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-mouse and Alexa Fluor 594 anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound for the desired time.

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-α-tubulin and anti-γ-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.[11]

In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line for implantation (e.g., HT-29)

-

Matrigel (optional, to aid tumor formation)

-

This compound compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)[3]

-

Oral gavage needles

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HT-29 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the vehicle at the desired concentration.

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the mice daily via oral gavage.

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis like pHH3).[3][12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Caption: The central role of PLK1 in regulating multiple stages of mitosis.

Caption: The mechanism of action of this compound leading to tumor growth inhibition.

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a potent and selective inhibitor of PLK1 with demonstrated preclinical antitumor activity across a range of cancer models. Its mechanism of action, centered on the induction of mitotic arrest and subsequent apoptosis, is well-supported by in vitro and in vivo data. The detailed experimental protocols and compiled quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of PLK1 inhibitors like this compound. While early clinical trials with this compound were terminated, the extensive preclinical data continues to be of significant value for the broader field of PLK1-targeted cancer therapy.[13]

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. OUH - Protocols [ous-research.no]

- 8. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]

- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 10. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]

- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating the Antineoplastic Activity of TAK-960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals